
2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy-
Overview
Description
2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- is a heterocyclic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of two methoxy groups at the 7th and 8th positions of the quinazoline ring. Quinazolinediones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Quinoline derivatives, a class of compounds to which this molecule belongs, have been known to interact with a variety of biological targets, contributing to their diverse pharmaceutical and biological activities .
Mode of Action
Quinoline derivatives, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular processes
Biochemical Pathways
Quinoline derivatives are known to influence a range of biochemical pathways, leading to diverse downstream effects . More research is required to identify the specific pathways influenced by this compound.
Result of Action
Quinoline derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,4-diamino-5,6-dimethoxybenzoic acid with phosgene or its derivatives. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is then heated to facilitate the cyclization process, resulting in the formation of the desired quinazolinedione.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The methoxy groups at the 7th and 8th positions can undergo nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction may produce quinazoline-2,4-diol derivatives.
Scientific Research Applications
2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: Quinazolinediones, including 2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy-, are explored for their potential use as pharmaceutical agents. Their ability to modulate specific biological pathways makes them candidates for drug development.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of dyes, pigments, and other industrial products.
Comparison with Similar Compounds
2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- can be compared with other quinazoline derivatives, such as:
Quinazoline-2,4-dione: Lacks the methoxy groups at the 7th and 8th positions, resulting in different chemical and biological properties.
Quinazoline-2,4-diol: Contains hydroxyl groups instead of methoxy groups, leading to variations in reactivity and biological activity.
Quinazoline-2,4-dione, 6,7-dimethoxy-:
The uniqueness of 2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
7,8-dimethoxy-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-15-6-4-3-5-7(8(6)16-2)11-10(14)12-9(5)13/h3-4H,1-2H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCZFFBFTRODRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)NC(=O)N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00488304 | |
| Record name | 7,8-Dimethoxyquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00488304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61948-70-7 | |
| Record name | 7,8-Dimethoxyquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00488304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

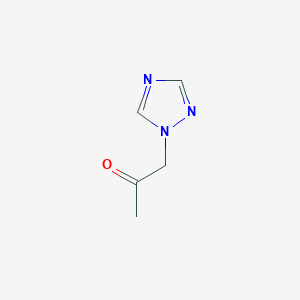


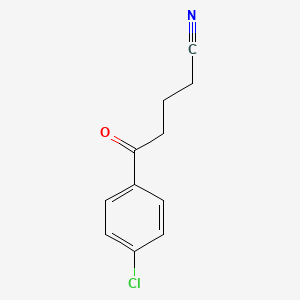
![1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B1313421.png)


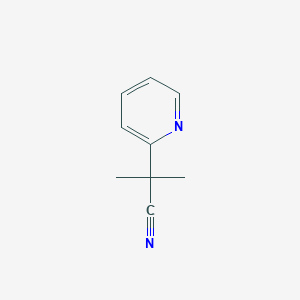
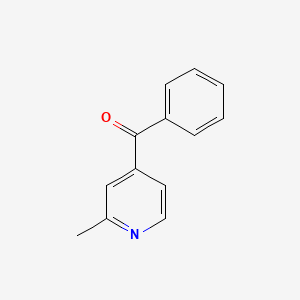
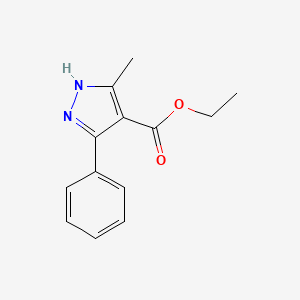
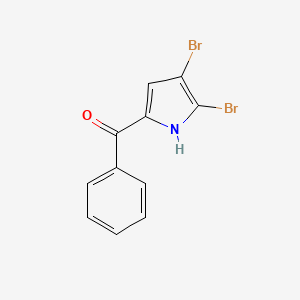
![[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol](/img/structure/B1313440.png)

